1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide is a synthetic organic compound belonging to the class of bipyridines. It is a valuable intermediate in the synthesis of Milrinone, a cardiotonic drug used in the treatment of heart failure. [] 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide and its derivatives are also investigated for their potential applications in various fields, including medicinal chemistry and materials science.
Several methods have been reported for the synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. One of the common approaches involves the condensation of cyanoacetamide with 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one or 4-ethoxy-3-(4-pyridinyl)-3-buten-2-one in the presence of a base. [] Another method involves the reaction of 1-(4-pyridinyl)-2-propanone with ethoxymethylenmalononitrile or 4-alkoxy-3-(4-pyridinyl)-3-buten-2-one with malononitrile without the use of an external base. [] Alternative synthetic routes utilize 2-methyl-3-(4-pyridylidiene)-1,1,5-tricyano-1,4-pentadiene-5-carboxamide or 2-methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carboxamide as starting materials. [] The synthesis of Milrinone typically involves the cyclization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide under acidic conditions. []
1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide has been reported to undergo various chemical reactions, including cyclization, alkylation, and halogenation. Cyclization under acidic conditions leads to the formation of Milrinone. [] Alkylation reactions can occur at the nitrogen atom of the pyridone ring, while halogenation reactions can introduce substituents at various positions on the bipyridine core. [] These reactions allow for the synthesis of a wide range of derivatives with diverse chemical and biological properties.
The physical and chemical properties of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide have been partially characterized. It is a crystalline solid with a defined melting point. [] Its solubility in various solvents depends on the nature and position of substituents introduced via chemical modifications. [] Further investigations are needed to fully elucidate its physicochemical properties, such as partition coefficient, pKa, and stability under various conditions.
The anti-inflammatory and analgesic properties of carboxamide derivatives have been validated through in vivo assays. Specifically, the compound 1,2-Dihydro-N-(2-thiazolyl)-1-oxopyrrolo[3,2,1-kl]phenothiazine-1-carboxamide displayed significant inhibition of inflammation and analgesic effects in animal models1.
Carboxamide derivatives have been repositioned for use in cancer therapeutics due to their cytotoxic properties. The 1,6-naphthyridine-7-carboxamide scaffold, initially developed as an HIV-1 integrase inhibitor, has been repurposed to target oncogenic kinases, showing significant cytotoxicity in cancer cell lines2. This highlights the potential of carboxamide derivatives in the development of novel anticancer agents.
Newly synthesized 6-oxo-1,6-dihydropyrimidin-5-carboxamides have demonstrated promising antibacterial activity against standard drugs and excellent antioxidant activities, suggesting their potential as therapeutic agents in the treatment of bacterial infections and oxidative stress-related conditions3.
Carboxamide derivatives have been shown to interact with various biological pathways. For instance, dual cyclooxygenase/5-lipoxygenase inhibitors, which are structurally related to carboxamides, have been found to inhibit the arachidonic acid metabolism pathways, leading to anti-inflammatory effects in vivo, as demonstrated in the rat foot edema assay1. Similarly, naphthyridine-7-carboxamides, another class of carboxamide derivatives, have been identified as potent HIV-1 integrase inhibitors and have shown cytotoxicity against cancer cell lines, indicating their potential in cancer therapeutics2. The cytotoxic activity of carboxamide derivatives has also been observed in compounds with benzo[b][1,6]naphthyridin-(5H)one scaffolds, which have shown potent cytotoxicity against murine leukemia and lung carcinoma4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: